![molecular formula C12H17N3S B112380 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine CAS No. 26526-57-8](/img/structure/B112380.png)

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine

Descripción general

Descripción

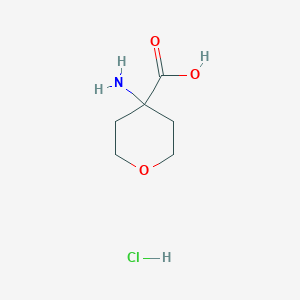

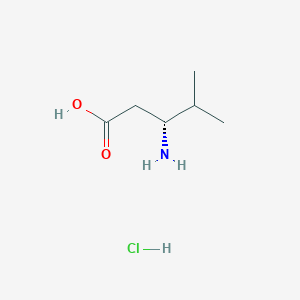

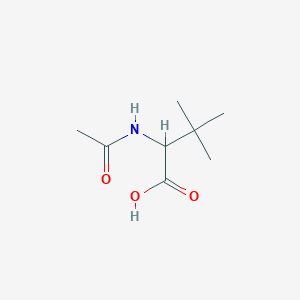

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a compound with the CAS Number: 26526-57-8 . It has a molecular weight of 235.35 .

Synthesis Analysis

The synthesis of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine involves the design and creation of novel 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones .

Molecular Structure Analysis

The molecular structure of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine includes an adamantyl group attached to a thiadiazol-2-ylamine group . The InChI Code for this compound is 1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) .

Physical And Chemical Properties Analysis

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is a powder that is stored at room temperature . It has a melting point of 200-203 degrees Celsius .

Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research, where it serves as a reagent for studying protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, which can be useful for isolating or identifying proteins of interest in complex biological samples .

Noncovalent Interaction Studies

Researchers use this compound to assess the nature of noncovalent interactions within molecules. Through crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM), insights into the stability and behavior of molecular structures can be gained. This is particularly useful in drug design and understanding molecular recognition processes .

Antiviral Research

Derivatives of this compound have shown potential in antiviral research. The adamantane moiety is known for its application in antiviral drugs, and when combined with the thiadiazole group, it may lead to new therapeutic agents, especially for treating influenza and other viral infections .

Material Science

In material science, the compound’s robust structure makes it an excellent candidate for creating novel materials with specific properties. Its incorporation into polymers can enhance thermal stability and could lead to the development of new types of durable plastics or coatings .

Pharmacological Applications

The pharmacological activities of 1,3,4-thiadiazole-based drugs are well-documented, including their use as carbonic anhydrase inhibitors and antibacterial agents. The addition of the adamantyl group could potentially improve the bioavailability and efficacy of these drugs .

Catalysis

The compound’s structure allows it to act as a ligand in catalysis, potentially leading to more efficient and selective chemical reactions. This can be particularly beneficial in industrial processes where catalysts play a crucial role in the synthesis of various chemicals .

Nanotechnology

Due to its cage-like structure, the compound can be used in nanotechnology applications, such as the development of nanocarriers for drug delivery. Its ability to encapsulate other molecules makes it a promising tool for targeted therapy .

Synthetic Chemistry

The compound is also valuable in synthetic chemistry, where it can serve as a building block for the synthesis of complex molecules. Its stability and reactivity make it a versatile reagent for constructing larger, more intricate structures .

Safety and Hazards

The safety information for 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and the JAK/STAT3 pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting the il-6/jak/stat3 pathway, leading to changes in cellular activity .

Biochemical Pathways

Based on the potential target, it can be inferred that the compound may affect the il-6/jak/stat3 pathway . This pathway plays a crucial role in immune response, hematopoiesis, inflammation, and cancer.

Result of Action

Similar compounds have shown inhibitory activity against tyrosyl-dna phosphodiesterase 1 (tdp1), a dna repair enzyme . Inhibition of TDP1 can reduce the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1), making it a promising target for antitumor therapy when combined with TOP1 poisons .

Propiedades

IUPAC Name |

5-(1-adamantyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIPRWDBYYCKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351610 | |

| Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |

CAS RN |

26526-57-8 | |

| Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

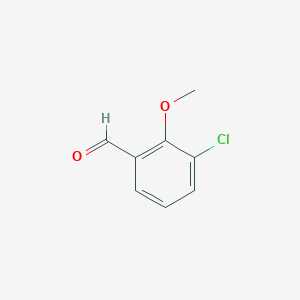

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)

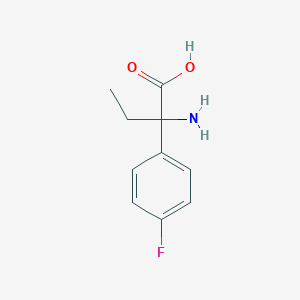

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)